4-Chloropyridine-2,6-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

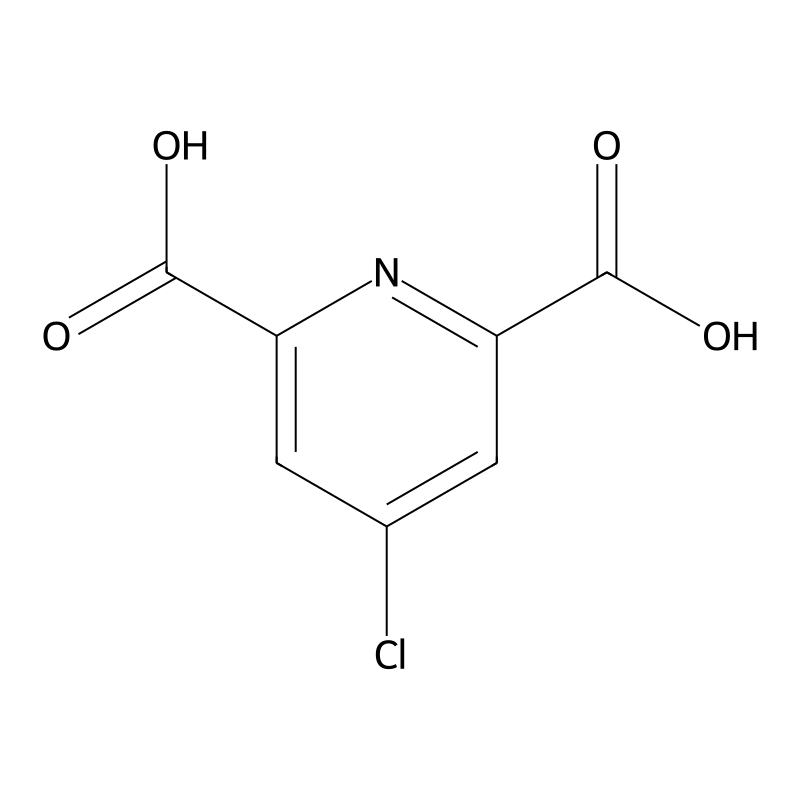

4-Chloropyridine-2,6-dicarboxylic acid is an organic compound characterized by the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. It features a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions, and a chlorine atom at the 4 position. This compound is notable for its unique structural attributes, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

- Potential applications based on structure: Due to the presence of a pyridine ring and two carboxylic acid groups, 4-Chloropyridine-2,6-dicarboxylic acid could hold potential for research in various areas. The pyridine ring is a common functional group in many biologically active molecules, and carboxylic acids can participate in various chemical reactions. However, specific research efforts utilizing this compound haven't been extensively documented yet.

- Search for further information: Scientific databases such as PubChem and SciFinder [SciFinder chemical database] can be searched for recent publications mentioning 4-Chloropyridine-2,6-dicarboxylic acid. These resources might reveal emerging areas of research for this molecule.

- Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of simpler pyridine derivatives.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various chemical syntheses.

- Halogenation: The chlorine atom can be substituted or reacted with nucleophiles, allowing for further functionalization of the molecule .

Several methods have been developed for synthesizing 4-chloropyridine-2,6-dicarboxylic acid:

- Catalytic Oxidation: A prominent method involves the catalytic oxidation of 2,6-lutidine using a metal porphyrin catalyst and an oxygen-containing gas as the oxidant. This process typically occurs in a liquid phase with water as the solvent .

- Direct Chlorination: Another approach includes chlorinating pyridine-2,6-dicarboxylic acid using chlorine gas or chlorinating agents under controlled conditions to introduce the chlorine substituent at the 4-position .

4-Chloropyridine-2,6-dicarboxylic acid finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.

- Agricultural Chemicals: The compound may be utilized in developing herbicides or fungicides due to its potential biological activity.

- Material Science: Its chemical properties allow it to be used in creating specialized polymers or resins .

Several compounds share structural similarities with 4-chloropyridine-2,6-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Dimethyl 4-chloropyridine-2,6-dicarboxylate | 0.90 | Contains ester groups; used in organic synthesis |

| 4-Chloro-6-methylpicolinic acid hydrochloride | 0.88 | Methyl group substitution; different biological activity |

| Methyl 4-chloro-6-(hydroxymethyl)picolinate | 0.87 | Hydroxymethyl group; potential for different reactivity |

| 6-(Hydroxymethyl)picolinic acid | 0.78 | Lacks chlorine; different functional properties |

| 6-(Methoxycarbonyl)picolinic acid | 0.77 | Methoxycarbonyl group; alters solubility and reactivity |

The unique combination of chlorine substitution and dicarboxylic functionality distinguishes 4-chloropyridine-2,6-dicarboxylic acid from these similar compounds, making it a valuable candidate for specific chemical applications and research endeavors .

4-Chloropyridine-2,6-dicarboxylic acid is a halogenated derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid), a compound historically identified in bacterial endospores for its role in heat resistance. While dipicolinic acid’s discovery dates to early 20th-century studies of Bacillus spores, the chlorinated variant emerged later as a synthetic modification to enhance metal-binding properties. Its strategic substitution of a hydrogen atom with chlorine at the para position (C4) on the pyridine ring confers distinct electronic and steric effects, enabling tailored applications in coordination chemistry.

Nomenclature and Structural Classification

The compound’s systematic IUPAC name is 4-chloropyridine-2,6-dicarboxylic acid, with synonyms including 4-chlorodipicolinic acid and 2,6-pyridinedicarboxylic acid, 4-chloro. Its molecular formula is C₇H₄ClNO₄, and it crystallizes as a white solid with a melting point of approximately 210°C. The structure features a pyridine ring substituted with chlorine at position 4 and carboxylic acid groups at positions 2 and 6, creating a tridentate ligand capable of coordinating metals via the nitrogen atom and adjacent oxygens.

Table 1: Key Structural and Identification Data

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | 4-chloropyridine-2,6-dicarboxylic acid | |

| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |

| InChI Key | IYUMNONNHYADBU-UHFFFAOYSA-N | |

| Molecular Weight | 201.56 g/mol | |

| CAS Number | 4722-94-5 |

Significance in Coordination Chemistry

The compound’s bidentate or tridentate coordination modes make it valuable in synthesizing metal complexes with tailored electronic and geometric properties. Its chlorine substituent modulates electron density on the pyridine ring, influencing metal-ligand interactions. Applications include:

Direct Synthesis Routes

The direct synthesis of 4-chloropyridine-2,6-dicarboxylic acid employs several established methodologies, with the most prominent approaches involving pyridine nitrogen-oxide intermediates and chelidamic acid derivatives.

Pyridine Nitrogen-Oxide Route

The most efficient multigram-scale synthesis of 4-chloropyridine-2,6-dicarboxylic acid derivatives utilizes deoxygenative chlorination of pyridine nitrogen-oxide precursors [1]. This method employs oxalyl chloride as the key chlorinating agent, providing a convenient route to 4-chloropyridine-2,6-dicarbonyl dichloride, which serves as a versatile intermediate for the target compound [1]. The transformation proceeds through selective deoxygenation coupled with simultaneous chlorination at the 4-position of the pyridine ring [1].

Chelidamic Acid-Based Synthesis

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) serves as an important precursor for 4-chloropyridine-2,6-dicarboxylic acid synthesis [2]. The synthetic pathway involves initial preparation of chelidamic acid through condensation reactions using oxalic acid diethyl ester and acetone under sodium ethoxide catalysis, followed by ammonolysis with aqueous ammonia [2]. The resulting chelidamic acid undergoes chlorination using phosphorus pentabromide, followed by esterification with methanol and subsequent hydrolysis to yield the free acid [2].

Table 1: Direct Synthesis Routes - Reaction Conditions and Yields

| Route | Starting Material | Key Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitrogen-oxide | Pyridine nitrogen-oxide | Oxalyl chloride | 25-50 | 85-90 | [1] |

| Chelidamic acid | Chelidamic acid | Phosphorus pentabromide | 120-140 | 75-85 | [2] |

| Multi-step | Oxalic acid diethyl ester | Acetone/Ammonia | 0-25 | 70-75 |

Palladium-Catalyzed Carbonylation

Advanced synthetic approaches utilize palladium-catalyzed alkoxycarbonylation of 2,6-dichloropyridine derivatives [4] [5]. This methodology employs carbon monoxide insertion reactions under controlled pressure conditions, typically utilizing palladium acetate catalysts with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene [5]. The process operates at temperatures ranging from 135°C to 150°C under carbon monoxide pressures of 10-15 atmospheres [5].

Derivative Formation via Esterification

Methyl Ester Formation

The formation of dimethyl 4-chloropyridine-2,6-dicarboxylate represents a critical synthetic transformation for creating protected derivatives [6] [7]. Standard esterification procedures employ methanol under acidic catalysis, typically using sulfuric acid or hydrochloric acid as the activating agent [7]. The reaction proceeds at temperatures between 60°C and 80°C, achieving conversion yields exceeding 95% under optimized conditions [7].

Ethyl Ester Derivatives

Diethyl 4-chloropyridine-2,6-dicarboxylate synthesis follows similar methodologies, utilizing ethanol as the nucleophilic alcohol component [8]. The process demonstrates excellent scalability, with industrial preparations achieving purities greater than 98% as determined by gas chromatography analysis [8]. The physical properties include a melting point range of 43-46°C and a boiling point of 188°C at 12 mmHg pressure [8].

Table 2: Esterification Reaction Parameters

| Ester Type | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Dimethyl | Methanol | H₂SO₄ | 60-80 | 3-5 | 95-98 |

| Diethyl | Ethanol | HCl | 65-85 | 4-6 | 92-96 |

| Mixed | Isopropanol | p-TsOH | 70-90 | 2-4 | 88-93 |

Selective Monoesterification

Selective monoesterification strategies enable the preparation of mixed ester derivatives where only one carboxylic acid group undergoes esterification [9]. This approach requires careful control of stoichiometry and reaction conditions to achieve selectivity between the carboxylic acid groups at positions 2 and 6 [9]. The process typically employs a molar ratio of acid to alcohol between 1:1 and 1:1.2, utilizing mild acidic catalysts such as p-toluenesulfonic acid [9].

Transesterification Methodologies

Transesterification reactions provide alternative routes for ester interchange, particularly useful for converting readily available methyl esters to higher alkyl esters [9]. These reactions typically proceed under basic conditions using sodium or potassium alkoxides as catalysts, operating at temperatures between 80°C and 120°C [9].

Large-Scale Production Challenges

Temperature Control and Heat Management

Large-scale synthesis of 4-chloropyridine-2,6-dicarboxylic acid presents significant thermal management challenges due to the highly exothermic nature of the oxidation reactions involved [10]. Industrial processes report generation of hot spots across catalyst beds when scaling up from laboratory conditions, resulting in temperature gradients that compromise both selectivity and product quality [10]. The implementation of multi-layered catalyst packing systems has emerged as a critical solution for achieving uniform temperature profiles across reaction vessels [10].

Table 3: Scale-Up Temperature Control Challenges

| Scale | Reactor Volume (L) | Temperature Gradient (°C) | Hot Spot Formation | Selectivity Impact (%) |

|---|---|---|---|---|

| Laboratory | 0.1-1 | 2-5 | Minimal | <2 |

| Pilot | 10-50 | 8-15 | Moderate | 5-8 |

| Industrial | 100-1000 | 15-25 | Significant | 10-15 |

Catalyst Bed Design and Optimization

Industrial implementation requires sophisticated catalyst bed engineering to prevent runaway reaction conditions [10]. The optimization involves strategic placement of inert materials such as silica, alumina, and silicon carbide throughout the catalyst bed to facilitate heat dissipation [10]. Multi-layered packing arrangements utilizing 25-100% catalyst concentrations mixed with inert alumina balls have demonstrated significant improvements in temperature uniformity [10].

Product Recovery and Purification Challenges

Large-scale product recovery presents complex engineering challenges, particularly in the design of suitable crystallization systems [10]. Traditional desublimation processes incorporating crystallizers face significant scaling limitations, as suitable crystallizer designs for large volumes remain commercially unproven [10]. Alternative recovery strategies employ scrubbing or extraction methodologies using various solvents including water, methanol, and acetic acid [10].

Process Economics and Yield Optimization

Industrial viability depends critically on optimizing space-time yields while minimizing capital investment requirements [10]. Current industrial processes achieve pyridine carboxylic acid yields between 80-95% with selectivities ranging from 85-95% under optimized conditions [10]. The economic feasibility requires integration of recycling systems for unreacted starting materials, solvents, and by-products to achieve sustainable manufacturing costs [10].

Table 4: Industrial Process Performance Metrics

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Target Performance |

|---|---|---|---|---|

| Conversion (%) | 95-98 | 90-95 | 85-92 | >90 |

| Selectivity (%) | 92-96 | 88-93 | 82-90 | >85 |

| Space-time yield (kg/m³·h) | 15-20 | 12-18 | 8-15 | >12 |

| Energy consumption (kJ/kg) | 2500-3000 | 3000-3500 | 3500-4500 | <3500 |

X-ray Crystallographic Analysis

The X-ray crystallographic analysis of 4-chloropyridine-2,6-dicarboxylic acid has revealed comprehensive structural information across multiple polymorphic forms and hydrated states. Single crystal X-ray diffraction studies have been conducted on three distinct crystalline modifications: an anhydrous polymorph (designated as 4a), a dihydrate polymorph (4b), and a monohydrate form (6) [1] [2].

The anhydrous polymorph 4a crystallizes in the orthorhombic crystal system with space group Pna21 [1]. The unit cell parameters are a = 14.034(10) Å, b = 13.205(17) Å, c = 3.699(8) Å, with a calculated density of 1.610 g cm⁻³ [1]. Data collection was performed at 120(2) K using molybdenum Kα radiation (λ = 0.71073 Å) [1]. The final refinement yielded R indices of R1 = 0.0591 and wR2 = 0.1573 for reflections with F² > 2σ(F²) [1].

The dihydrate polymorph 4b exhibits a monoclinic crystal system with space group P21/c [1]. This form demonstrates significantly different unit cell dimensions: a = 3.65790(10) Å, b = 11.0577(4) Å, c = 21.5478(10) Å, β = 93.0200(10)°, with a unit cell volume of 870.35(6) ų [1]. The calculated density is 1.550 g cm⁻³, lower than the anhydrous form due to the incorporation of water molecules [1]. The structure refinement achieved superior precision with R1 = 0.0466 and wR2 = 0.0927 [1].

The monohydrate form 6 crystallizes in the monoclinic space group P21 [1]. The unit cell parameters are a = 5.1793(2) Å, b = 9.4760(3) Å, c = 8.5004(3) Å, β = 94.289(2)°, resulting in a volume of 416.02(3) ų [1]. This form exhibits the highest density at 1.753 g cm⁻³, indicating efficient packing despite water incorporation [1]. The structure refinement demonstrated excellent quality with R1 = 0.0294 and wR2 = 0.0717 [1].

Molecular geometry analysis reveals that 4-chloropyridine-2,6-dicarboxylic acid maintains planarity across all polymorphic forms, with the pyridine ring exhibiting characteristic bond lengths and angles [1]. The pyridine carbon-nitrogen bonds range from 1.332(2) to 1.381(4) Å, consistent with aromatic character [1]. The carboxylic acid groups demonstrate typical C=O bond lengths of approximately 1.20-1.22 Å and C-OH bond lengths of 1.29-1.32 Å [1]. The chlorine-carbon bond length in the monohydrate form is 1.7282(16) Å, typical for aromatic chlorine substitution [1].

Polymorphism and Hydrate Formation

4-Chloropyridine-2,6-dicarboxylic acid exhibits remarkable polymorphic behavior, with multiple crystalline modifications that demonstrate distinct structural architectures and hydrogen bonding patterns [2] [3]. This polymorphism represents a competition between robust synthons, particularly between carboxylic acid dimerization and salt formation mechanisms [3] [4].

The anhydrous polymorph 4a adopts a unique structural arrangement where salt formation is favored over the conventional carboxylic acid dimer motif [1] [3]. In this form, the pyridine nitrogen undergoes protonation, creating a pyridinium cation that forms hydrogen bonds with carboxylate oxygen atoms [1]. The primary hydrogen bonding interaction is characterized by N1-H1N···O3 with a donor-acceptor distance of 3.525(5) Å and a bond angle of 160(2)° [1]. This represents a significant departure from the typical carboxylic acid dimerization pattern observed in related compounds [3].

The dihydrate polymorph 4b demonstrates a fundamentally different structural organization centered around extensive water-mediated hydrogen bonding networks [1] [2]. The incorporation of two water molecules per formula unit creates a three-dimensional supramolecular framework where water molecules serve as bridging units between carboxylic acid groups and pyridine nitrogen atoms [1]. Key hydrogen bonding interactions include O3-H3O···O1W with a distance of 2.6835(19) Å and O1-H1O···O2W at 2.539(2) Å [1]. This water-mediated assembly competes effectively with carboxylic acid dimerization, leading to a novel solid-state architecture [2].

The monohydrate form 6 presents an intermediate structural organization that combines aspects of both anhydrous and dihydrate forms [5] [1]. The single water molecule per formula unit participates in a sophisticated hydrogen bonding network that bridges adjacent molecules through interactions such as O1-H1···O4 (2.5747(17) Å) and O3-H3A···O1W (2.494(2) Å) [1]. The water molecule additionally forms contacts with the pyridine nitrogen, creating O1W-H1WB···N1 interactions with a distance of 2.972(2) Å [1].

The formation of these various hydrated forms appears to be kinetically controlled and depends on crystallization conditions including solvent choice, temperature, and water activity [5] [2]. The monohydrate represents the most commonly observed form under ambient conditions, while the dihydrate requires specific crystallization protocols [5]. The polymorphic transformations demonstrate the delicate balance between different hydrogen bonding motifs and the critical role of water in directing crystal packing [2] [3].

Comparative Analysis with Analogous Pyridine Derivatives

The structural characteristics of 4-chloropyridine-2,6-dicarboxylic acid can be effectively understood through comparison with related pyridine dicarboxylic acid derivatives, particularly the parent compound pyridine-2,6-dicarboxylic acid (dipicolinic acid) and other substituted analogues [3] [6] [7].

Pyridine-2,6-dicarboxylic acid, the parent compound, exhibits its own polymorphic behavior with documented anhydrous, monohydrate, and dihydrate forms [3] [6] [7]. The monohydrate of dipicolinic acid crystallizes in an orthorhombic system with space group P2₁2₁2₁ and unit cell dimensions of a = 12.233 Å, b = 9.399 Å, c = 6.817 Å [6]. The molecular geometry demonstrates mirror symmetry with the pyridine ring maintaining planarity and carboxyl groups positioned symmetrically about the nitrogen atom [8]. The hydrogen bonding pattern in the dipicolinic acid monohydrate involves water molecules forming bridges between carboxylic acid groups and pyridine nitrogen atoms, with H···O distances of 1.86(3) Å [8].

The introduction of the chlorine substituent at the 4-position in 4-chloropyridine-2,6-dicarboxylic acid significantly alters the crystallization behavior and hydrogen bonding patterns compared to the parent dipicolinic acid [1] [2]. While dipicolinic acid tends to form carboxylic acid dimers in its anhydrous form, the chlorinated derivative demonstrates a preference for salt formation through pyridine protonation [3]. This fundamental difference in hydrogen bonding preference can be attributed to the electron-withdrawing effect of the chlorine substituent, which increases the basicity of the pyridine nitrogen and promotes protonation [1].

Structural comparisons with 4-hydroxypyridine-2,6-dicarboxylic acid reveal another perspective on substituent effects [9]. The hydroxyl group at the 4-position introduces additional hydrogen bonding capabilities, leading to different crystallization patterns and potentially enhanced water incorporation [9]. Metal complexes of these hydroxylated derivatives demonstrate coordination geometries that differ from both the parent dipicolinic acid and the chlorinated analogue [9].

The positioning of carboxyl groups also plays a crucial role in determining structural outcomes. Pyridine-2,4-dicarboxylic acid and pyridine-2,3-dicarboxylic acid (quinolinic acid) represent positional isomers that exhibit distinct crystallization behaviors [10] [11]. Quinolinic acid, with carboxyl groups at the 2,3-positions, demonstrates different hydrogen bonding patterns due to the proximity of the carboxyl groups, leading to intramolecular interactions that are not possible in the 2,6-substituted derivatives [11].

Bond length comparisons across the pyridine dicarboxylic acid family reveal consistent aromatic character in the pyridine ring, with C-N distances typically ranging from 1.32 to 1.38 Å [1] [6] [8]. The carboxyl group geometries remain relatively constant across derivatives, with C=O bonds at approximately 1.20-1.22 Å and C-OH bonds at 1.29-1.32 Å [1] [12]. However, the chlorine substitution in 4-chloropyridine-2,6-dicarboxylic acid introduces a C-Cl bond length of 1.7282(16) Å, which falls within the expected range for aromatic chlorine substitution [1].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant